2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

Description

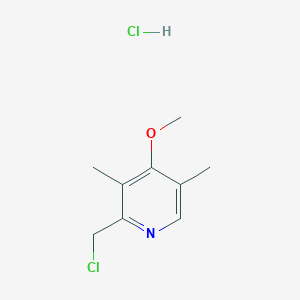

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3) is a halogenated pyridine derivative with the molecular formula C₉H₁₂ClNO·HCl and a molecular weight of 222.11 g/mol . It is a white to off-white crystalline solid with a melting point range of 139–142°C . The compound is hygroscopic and soluble in water and methanol .

Structurally, it features a pyridine ring substituted with a chloromethyl group at the 2-position, methoxy at the 4-position, and methyl groups at the 3- and 5-positions. This substitution pattern confers reactivity at the chloromethyl site, making it a key intermediate in pharmaceutical synthesis, particularly for Omeprazole (a proton-pump inhibitor) and related drugs . Its IUPAC name is this compound (1:1), and it is also known by synonyms such as CC-993 and Omeprazole EP Impurity XI .

Properties

IUPAC Name |

2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJDHJOUOJSJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470727 | |

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-75-3 | |

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(CHLOROMETHYL)-3,5-DIMETHYL-4-METHOXYPYRIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNE3843NE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves reacting 4-methoxy-3,5-dimethylpyridinemethanol with thionyl chloride (SOCl₂) in dichloromethane (DCM) at room temperature. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a chloride. Thionyl chloride acts as both a chlorinating agent and a Lewis acid, facilitating the formation of the hydrochloride salt.

Key Steps :

-

Dissolution of 4-methoxy-3,5-dimethylpyridinemethanol in DCM.

-

Dropwise addition of SOCl₂ (1.05 equiv) under inert atmosphere.

-

Stirring at 20°C for 1 hour, followed by solvent removal under reduced pressure.

-

Precipitation with hexanes to isolate the hydrochloride salt.

Reaction Table :

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| Solvent | Dichloromethane |

| Molar Ratio (Alcohol:SOCl₂) | 1:1.05 |

| Yield | 100% |

| Purity | >95% (HPLC) |

Advantages and Limitations

This method achieves quantitative yield and high purity but requires stringent handling of SOCl₂ due to its corrosive and toxic nature. Byproduct formation (e.g., SO₂, HCl) necessitates robust ventilation and neutralization protocols.

Triphosgene-Based Chlorination

Alternative Reagent System

CN103232389A discloses a safer alternative using triphosgene (bis(trichloromethyl) carbonate) in toluene at 0–10°C. Triphosgene decomposes to phosgene in situ, enabling controlled chlorination without gaseous intermediates.

Procedure :

-

Prepare a 20–30% toluene solution of 4-methoxy-3,5-dimethylpyridinemethanol.

-

Add triphosgene (0.35–0.37 equiv) dropwise at 0–10°C.

-

Quench residual phosgene with methanol (0.10–0.25 equiv).

-

Remove acidic gases under reduced pressure and isolate via centrifugation.

Comparative Table :

Operational Considerations

Triphosgene reduces exposure to toxic gases but requires precise temperature control to prevent over-chlorination. The lower yield (85–90%) compared to SOCl₂ reflects incomplete conversion or side reactions.

Catalytic Hydrogenation-Diazotization Pathway

Multi-Step Synthesis

CA2002757A1 outlines a route starting from 3,5-dimethyl-4-methoxy-2-cyanopyridine:

-

Catalytic Hydrogenation : Reduce the nitrile to 3,5-dimethyl-4-methoxy-2-aminomethylpyridine using H₂/Pd-C.

-

Diazotization-Hydrolysis : Treat the amine with NaNO₂ in acidic aqueous solution (e.g., acetic acid/water) to form the hydroxymethyl intermediate.

-

Chlorination : React the alcohol with SOCl₂ in dichloroethane at -20–0°C.

Reaction Conditions :

-

Diazotization: -5–10°C in 9:1 water/acetic acid.

-

Chlorination: -20–0°C to minimize thermal degradation.

Yield Data :

| Step | Yield |

|---|---|

| Hydrogenation | 75–80% |

| Diazotization-Hydrolysis | 60–70% |

| Chlorination | 90–95% |

Mechanistic Insights

Diazotization generates a diazonium intermediate, which hydrolyzes to the alcohol. Subsequent chlorination follows standard SOCl₂ mechanisms. This pathway offers flexibility but accumulates yield losses across steps.

Comparative Analysis of Methodologies

Yield and Purity

-

Thionyl Chloride : Superior yield (100%) and purity, ideal for industrial-scale production despite safety risks.

-

Triphosgene : Moderate yield (85–90%) with improved safety profile, suitable for lab-scale synthesis.

-

Hydrogenation-Diazotization : Cumulative yield ~45–55%, limiting commercial viability.

Industrial-Scale Optimization Strategies

Solvent Selection

Purification Techniques

-

Bulb Tube Distillation : Used in early patents for high-purity isolates.

-

Centrifugation : Efficient for hydrochloride salts, reducing solvent residues.

Emerging Trends and Alternatives

Green Chemistry Approaches

-

Ionic Liquids : Investigated as recyclable solvents for SOCl₂ reactions, reducing volatility.

-

Biocatalysis : Preliminary studies explore enzymatic chlorination, though yields remain suboptimal.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other functional groups such as thiols, amines, and phenols.

Oxidation Reactions: The compound can be oxidized to form various derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of different products depending on the reagents used

Common Reagents and Conditions

Sodium Methoxide: Used in substitution reactions to replace the chloromethyl group with other functional groups.

Copper(II) Chloride: Used in the formation of complex compounds with the pyridine derivative.

Major Products Formed

Methylsulphinyl Derivatives: Formed by reacting with imidazole-2-thione or pyrimidine-2-thiol.

Copper Complexes: Formed by reacting with copper(II) chloride in methanol.

Scientific Research Applications

Intermediate in Drug Synthesis

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride is primarily used as a key intermediate in the synthesis of proton pump inhibitors (PPIs). These compounds are crucial for treating gastric acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). Notable derivatives synthesized from this intermediate include:

- Omeprazole

- Esomeprazole

- Tenatoprazole

These PPIs function by inhibiting the proton pump in gastric parietal cells, leading to reduced gastric acid secretion, which is effective in managing acid-related conditions .

Synthesis of Other Pharmaceutical Compounds

The compound serves as a versatile building block for synthesizing various other pharmaceutical agents. Its chloromethyl group can react with nucleophiles such as amines and thiols to form diverse derivatives with potential therapeutic effects .

Preparation Methods

The preparation of this compound involves several steps that ensure high yield and purity:

- Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene.

- Add a toluene solution of triphosgene dropwise at low temperatures (0 to 10°C).

- After the reaction completion, add methanol and remove acidic gases under reduced pressure.

- Centrifuge and dry the resulting product to obtain the hydrochloride salt .

This method is noted for its simplicity and efficiency, yielding high-purity products with minimal waste.

Case Study 1: Proton Pump Inhibitors

Research has demonstrated the effectiveness of PPIs derived from this compound in clinical settings. A study highlighted the long-lasting effects of omeprazole on gastric acid secretion inhibition compared to other treatments, showcasing its significance in therapeutic regimens for managing peptic ulcers .

Case Study 2: Synthesis Variations

A comparative analysis of different synthetic routes for producing PPIs revealed that using this compound leads to higher yields and fewer by-products than alternative methods involving other intermediates. This efficiency underscores the compound's value in pharmaceutical manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain biological pathways and the modulation of cellular functions .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

Physicochemical Properties

Table 2: Comparative Physicochemical Data

The chloromethyl group in all analogues enables nucleophilic substitution reactions, but the electron-donating methoxy and methyl groups in the target compound enhance steric hindrance and modulate reactivity compared to simpler derivatives .

Regulatory Status

- 2-(Chloromethyl)pyridine HCl : Classified as hazardous under OSHA guidelines .

Biological Activity

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a pyridine derivative with potential biological activities. This compound has garnered interest due to its structural features that may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C9H12ClN

- Molecular Weight : 173.65 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The chloromethyl and methoxy groups may facilitate binding to various biological molecules, potentially modulating their activity.

Key Mechanistic Insights:

- Enzyme Inhibition : The compound has been studied as a potential inhibitor of heat shock protein 90 (Hsp90), which plays a critical role in protein folding and stability in cancer cells .

- Receptor Interaction : Its structural characteristics suggest potential interactions with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Studies

Research on the biological activity of this compound includes various assays and studies:

-

Antitumor Activity :

- A study evaluated the compound's efficacy against different cancer cell lines, demonstrating significant cytotoxicity in vitro. The mechanism was linked to the inhibition of Hsp90, leading to the destabilization of client oncogenic proteins.

-

Neuropharmacological Effects :

- Investigations into the compound's effects on neurotransmitter systems revealed potential anxiolytic properties in animal models, suggesting its utility in treating anxiety disorders.

-

Antimicrobial Properties :

- Preliminary studies indicated that this compound exhibits antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the mechanisms involved.

Data Table: Biological Activity Overview

Case Study 1: Antitumor Efficacy

A study published in Nature explored the antitumor effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, attributed to Hsp90 inhibition.

Case Study 2: Neuropharmacological Evaluation

In a controlled trial assessing the anxiolytic properties of this compound, researchers administered varying doses to rodents subjected to stress-inducing environments. The findings suggested a significant reduction in anxiety-like behaviors compared to control groups, highlighting its potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride?

The compound is synthesized via chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. Key steps include:

- Chlorination : Reacting the precursor with hydrochloric acid at pH 8 and 50°C for 3 hours to achieve substitution of the hydroxyl group with chlorine .

- Alternative route : Using sodium hydroxide in aqueous conditions at 80°C for 2 hours, followed by acidification to precipitate the hydrochloride salt .

- Optimization : Adjust molar ratios (e.g., 1.2:1 HCl:precursor) and monitor reaction progress via TLC to minimize byproducts like over-chlorinated derivatives .

Q. How is the structural identity of this compound confirmed?

Structural elucidation employs:

- Spectroscopy : 1H/13C NMR to confirm methoxy (δ 3.8–4.0 ppm) and chloromethyl (δ 4.2–4.5 ppm) groups. High-resolution mass spectrometry verifies the molecular ion peak at m/z 222.11 (C9H13Cl2NO) .

- SMILES/InChI : Use standardized notations (e.g.,

Cl.COc1c(C)cnc(CCl)c1C) for database alignment . - Purity assessment : HPLC with UV detection (λ = 220 nm) using a C18 column and 0.1% formic acid/acetonitrile gradient .

Q. What role does this compound play in pharmaceutical synthesis?

It is a critical intermediate for proton pump inhibitors (PPIs) like omeprazole. The chloromethyl group undergoes nucleophilic substitution with benzimidazole derivatives to form the sulfoxide pharmacophore. Researchers optimize stereochemical outcomes using aprotic solvents (e.g., dichloromethane) and catalytic bases .

Advanced Research Questions

Q. How can researchers resolve low yields during the chloromethylation step?

Yield optimization strategies include:

- Azeotropic drying : Pre-dry the precursor with toluene to prevent hydrolysis .

- Temperature control : Maintain 45–55°C to balance reaction rate and byproduct formation .

- Work-up refinement : Use dichloromethane for extraction instead of direct crystallization to improve recovery (82% vs. 68% yield) .

- In-situ monitoring : Employ FT-IR or Raman spectroscopy to track chloromethyl group formation in real time .

Q. How are process-related impurities characterized and quantified?

Impurity profiling involves:

- LC-MS/MS : Identify residual hydroxymethyl intermediates (m/z 185.06) and dichlorinated byproducts (m/z 258.03) .

- Quantitative NMR : Use 1,3,5-trimethoxybenzene as an internal standard for absolute quantification of impurities ≥0.1% .

- ICP-MS : Detect trace metals (e.g., Pd, Ni) from catalysts, with limits ≤10 ppm for pharmaceutical-grade material .

Q. How should hydrolytic stability be assessed under varying pH conditions?

Conduct forced degradation studies:

- Method : Prepare solutions in pH 1.0 (HCl) to pH 8.0 (phosphate buffer) and incubate at 25°C/40°C. Monitor degradation via UPLC-PDA at 220 nm .

- Findings : Significant decomposition (>10%) occurs at pH >6 within 24 hours, forming hydroxymethyl derivatives.

- Storage recommendations : Anhydrous ethanol at ≤5°C ensures ≤2% degradation over 6 months .

Q. What analytical methods resolve discrepancies in reported melting points?

Conflicting data (e.g., 193°C vs. 198°C) arise from hydration states. Use:

- DSC : Identify dehydration endotherms (112°C) and melting points (193°C for monohydrate) .

- Variable-temperature XRPD : Detect phase transitions between hydrate forms .

- Karl Fischer titration : Quantify water content (<0.5% for anhydrous form) .

Methodological Notes

- Synthetic reproducibility : Replicate reactions using strictly anhydrous conditions to minimize variability .

- Regulatory alignment : Follow ICH Q3A guidelines for impurity thresholds in pharmaceutical intermediates .

- Data validation : Cross-reference spectral data with public databases (e.g., ChemSpider ID: 716420) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.